molecular formula C13H10O6 B13037041 Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate

Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate

Cat. No.: B13037041
M. Wt: 262.21 g/mol
InChI Key: MVRMAFUNMGCUOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with dimethyl oxalate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate is unique due to its specific structural features and the presence of two ester groups, which contribute to its distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C13H10O6

Molecular Weight

262.21 g/mol

IUPAC Name

dimethyl 4-oxochromene-2,6-dicarboxylate

InChI

InChI=1S/C13H10O6/c1-17-12(15)7-3-4-10-8(5-7)9(14)6-11(19-10)13(16)18-2/h3-6H,1-2H3

InChI Key

MVRMAFUNMGCUOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=CC2=O)C(=O)OC

Origin of Product

United States

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